molecular formula C14H18N2O3S B4303001 ethyl 4-hydroxy-4-methyl-6-phenyl-2-thioxohexahydropyrimidine-5-carboxylate

ethyl 4-hydroxy-4-methyl-6-phenyl-2-thioxohexahydropyrimidine-5-carboxylate

Cat. No.: B4303001
M. Wt: 294.37 g/mol
InChI Key: SEBOOWFVVOJZRZ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-4-methyl-6-phenyl-2-thioxohexahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a thioxo group, a phenyl group, and a carboxylate ester. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-4-methyl-6-phenyl-2-thioxohexahydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate, thiourea, and benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Condensation Reaction: Ethyl acetoacetate reacts with thiourea and benzaldehyde in the presence of an acid or base catalyst.

    Cyclization: The intermediate formed undergoes cyclization to yield the hexahydropyrimidine ring.

    Isolation: The product is isolated by filtration, washed with cold water, and dried under vacuum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-4-methyl-6-phenyl-2-thioxohexahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

    Hydrolysis: Acid

Properties

IUPAC Name

ethyl 4-hydroxy-4-methyl-6-phenyl-2-sulfanylidene-1,3-diazinane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-3-19-12(17)10-11(9-7-5-4-6-8-9)15-13(20)16-14(10,2)18/h4-8,10-11,18H,3H2,1-2H3,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBOOWFVVOJZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(NC(=S)NC1(C)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811260
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-hydroxy-4-methyl-6-phenyl-2-thioxohexahydropyrimidine-5-carboxylate
Reactant of Route 2
ethyl 4-hydroxy-4-methyl-6-phenyl-2-thioxohexahydropyrimidine-5-carboxylate
Reactant of Route 3
ethyl 4-hydroxy-4-methyl-6-phenyl-2-thioxohexahydropyrimidine-5-carboxylate
Reactant of Route 4
ethyl 4-hydroxy-4-methyl-6-phenyl-2-thioxohexahydropyrimidine-5-carboxylate
Reactant of Route 5
ethyl 4-hydroxy-4-methyl-6-phenyl-2-thioxohexahydropyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-hydroxy-4-methyl-6-phenyl-2-thioxohexahydropyrimidine-5-carboxylate

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